molecular formula C17H11Cl2NO3S B5123023 5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide

5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide

Cat. No. B5123023
M. Wt: 380.2 g/mol
InChI Key: ORFJTTUTTPQOTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide is a chemical compound that has been the subject of scientific research due to its potential for use in various applications.

Mechanism of Action

The mechanism of action of 5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide involves the inhibition of tubulin polymerization, which is essential for cell division. This inhibition leads to the disruption of microtubule formation and the subsequent arrest of the cell cycle, ultimately leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit the production of reactive oxygen species, which can contribute to oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide in lab experiments is its ability to induce cytotoxic effects on cancer cells. However, one limitation is that this compound may not be effective against all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.

Future Directions

Future research on 5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide could focus on its potential as a therapeutic agent for cancer treatment. Additionally, further studies could investigate the compound's potential as an anti-inflammatory and antioxidant agent. Finally, research could explore the development of new synthesis methods for this compound to improve its efficiency and reduce costs.

Synthesis Methods

The synthesis of 5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide involves the reaction of 2,5-dichlorobenzoyl chloride with 2-thiophenecarboxylic acid to form the intermediate compound 2,5-dichlorobenzoyl-2-thiophenecarboxylate. This intermediate is then reacted with N-(2-oxo-2-(2-thienyl)ethyl)furan-2-carboxamide to form 5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide.

Scientific Research Applications

5-(2,5-dichlorophenyl)-N-[2-oxo-2-(2-thienyl)ethyl]-2-furamide has been studied for its potential as an antitumor agent. Research has shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

5-(2,5-dichlorophenyl)-N-(2-oxo-2-thiophen-2-ylethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NO3S/c18-10-3-4-12(19)11(8-10)14-5-6-15(23-14)17(22)20-9-13(21)16-2-1-7-24-16/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFJTTUTTPQOTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)CNC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,5-dichlorophenyl)-N-(2-oxo-2-thiophen-2-ylethyl)furan-2-carboxamide

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